N-isobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Overview
Description
N-isobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that features a benzamide core substituted with an isobutyl group, a methyl group, and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronic ester group, to form different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura reactions.
Oxidized Products: Formation of phenols or quinones through oxidation reactions.
Scientific Research Applications
N-isobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-isobutyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to form stable boronic ester linkages. This allows it to participate in various chemical reactions, such as cross-coupling and oxidation-reduction reactions. The boronic ester group can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronic ester group but with a pyrazole core.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: Similar boronic ester group but with a dimethylamino group.
Properties
Molecular Formula |
C18H28BNO3 |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
3-methyl-N-(2-methylpropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H28BNO3/c1-12(2)11-20-16(21)14-8-13(3)9-15(10-14)19-22-17(4,5)18(6,7)23-19/h8-10,12H,11H2,1-7H3,(H,20,21) |
InChI Key |
DGDOQFHKAMBIRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)NCC(C)C)C |
Origin of Product |
United States |
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